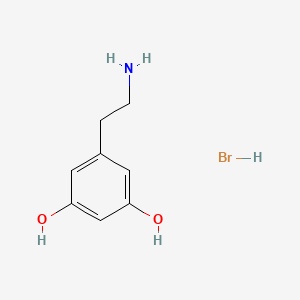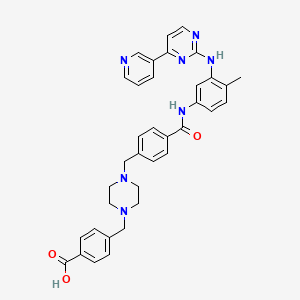
Imatinib 4-Benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Imatinib 4-acide benzoïque est un dérivé de l’imatinib, un inhibiteur de tyrosine kinase bien connu utilisé principalement dans le traitement de la leucémie myéloïde chronique et des tumeurs stromales gastro-intestinales. Ce composé se caractérise par ses puissants effets inhibiteurs sur des tyrosine kinases spécifiques, ce qui en fait un atout précieux dans la thérapie ciblée du cancer .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l’Imatinib 4-acide benzoïque implique plusieurs étapes clés. Une méthode courante comprend la condensation de la N-(2-méthyl-5-nitrophényl)-4-(3-pyridyl)-2-pyrimidinamine avec le dihydrochlorure de l’acide 4-[(4-méthylpipérazin-1-yl)méthyl]benzoïque. Cette réaction utilise généralement le N,N’-carbonyldiimidazole (CDI) comme agent de condensation dans un solvant de diméthylformamide (DMF) .
Méthodes de Production Industrielle : En milieu industriel, la production de l’Imatinib 4-acide benzoïque implique souvent l’utilisation de réacteurs à grande échelle et de conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la substitution nucléophile, la réduction et les réactions de condensation, suivies de techniques de purification comme la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions : L’Imatinib 4-acide benzoïque subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les agents réducteurs courants incluent le borohydrure de sodium et l’hydrazine.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l’hydroxyde de sodium ou le carbonate de potassium.
Réactifs et Conditions Courants :
Oxydation : Peroxyde d’hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Carbonate de potassium dans le DMF.
Produits Principaux : Les principaux produits formés à partir de ces réactions incluent divers dérivés du composé original, tels que des versions hydroxylées ou aminées, en fonction des conditions de réaction spécifiques .
Applications De Recherche Scientifique
L’Imatinib 4-acide benzoïque a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules plus complexes.
Biologie : Employé dans des études impliquant des voies de signalisation cellulaire et l’inhibition des kinases.
Médecine : Intégral dans le développement de thérapies anticancéreuses ciblées, en particulier pour la leucémie myéloïde chronique et les tumeurs stromales gastro-intestinales.
Mécanisme D'action
L’Imatinib 4-acide benzoïque exerce ses effets en inhibant des tyrosine kinases spécifiques, telles que BCR-ABL, c-Kit et les récepteurs du facteur de croissance dérivé des plaquettes. Cette inhibition se produit par liaison compétitive au site de liaison de l’ATP de ces kinases, conduisant à la suppression de leur activité de phosphorylation. Par conséquent, cela entraîne l’inhibition de la prolifération cellulaire et l’induction de l’apoptose dans les cellules cancéreuses .
Composés Similaires :
Dasatinib : Un autre inhibiteur de tyrosine kinase avec un spectre d’activité plus large.
Nilotinib : Un inhibiteur plus puissant de BCR-ABL avec une efficacité améliorée dans certains cas résistants.
Bosutinib : Cible à la fois BCR-ABL et les kinases de la famille Src, offrant un profil thérapeutique différent.
Unicité : L’Imatinib 4-acide benzoïque est unique en raison de son action inhibitrice spécifique sur les tyrosine kinases BCR-ABL et c-Kit, ce qui le rend très efficace dans le traitement de la leucémie myéloïde chronique et des tumeurs stromales gastro-intestinales. Son profil de sécurité et son efficacité bien établis ont défini une référence pour le développement d’inhibiteurs de tyrosine kinase ultérieurs .
Comparaison Avec Des Composés Similaires
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: A more potent inhibitor of BCR-ABL with improved efficacy in certain resistant cases.
Bosutinib: Targets both BCR-ABL and Src family kinases, offering a different therapeutic profile.
Uniqueness: Imatinib 4-Benzoic Acid is unique due to its specific inhibitory action on BCR-ABL and c-Kit tyrosine kinases, making it highly effective in treating chronic myeloid leukemia and gastrointestinal stromal tumors. Its well-established safety profile and efficacy have set a benchmark for the development of subsequent tyrosine kinase inhibitors .
Propriétés
Formule moléculaire |
C36H35N7O3 |
|---|---|
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C36H35N7O3/c1-25-4-13-31(21-33(25)41-36-38-16-14-32(40-36)30-3-2-15-37-22-30)39-34(44)28-9-5-26(6-10-28)23-42-17-19-43(20-18-42)24-27-7-11-29(12-8-27)35(45)46/h2-16,21-22H,17-20,23-24H2,1H3,(H,39,44)(H,45,46)(H,38,40,41) |
Clé InChI |
NQXBXYCDWMUITM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12314093.png)
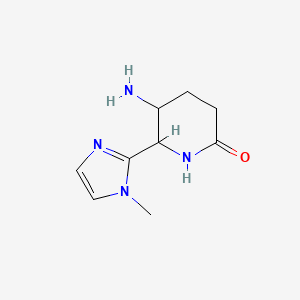
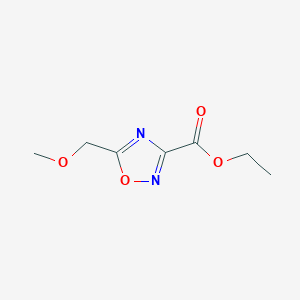
![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)
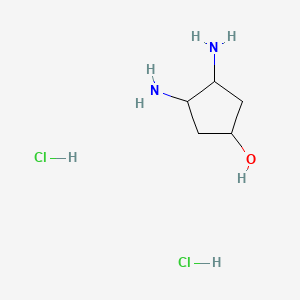
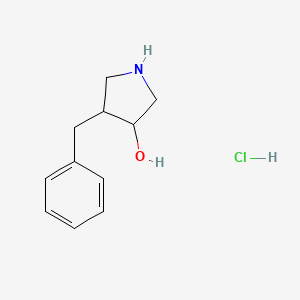
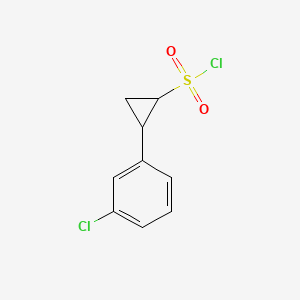
![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
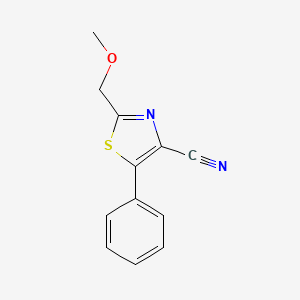
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)

